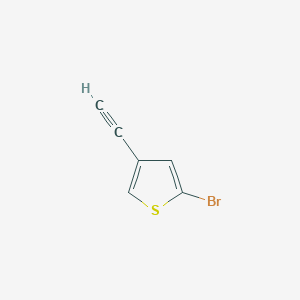

2-Bromo-4-ethynylthiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-ethynylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-5-3-6(7)8-4-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGAWKROMHXKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of 2-Bromo-4-ethynylthiophene: A Comprehensive NMR Analysis Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the development of advanced organic electronics and targeted pharmaceutical agents, halogenated ethynylthiophenes serve as critical bifunctional building blocks. Specifically, 2-bromo-4-ethynylthiophene (CAS: 1849317-45-8) provides orthogonal reactivity: the terminal alkyne is primed for click chemistry or Sonogashira couplings, while the C2-bromine allows for subsequent Suzuki-Miyaura or Stille cross-coupling.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, exploring how the competing electronic effects of the bromine atom and the ethynyl group dictate the spectral topography. By establishing a self-validating experimental workflow, this whitepaper ensures high-fidelity structural elucidation.

Mechanistic Causality: Electronic Effects on NMR Shifts

The interpretation of 1 H and 13 C NMR spectra for substituted thiophenes requires a deep understanding of linear free energy relationships and substituent effects [1]. In 2-bromo-4-ethynylthiophene, the chemical environment is governed by two distinct phenomena:

-

The Heavy Atom Effect (Bromine at C2): Bromine exerts a strong inductive electron-withdrawing effect ( −I ), which typically deshields adjacent protons. However, in 13 C NMR, the large electron cloud of the bromine atom introduces significant diamagnetic shielding at the ipso-carbon (C2), shifting it dramatically upfield (near 112 ppm). This is a hallmark of the "heavy atom effect" in halogenated heterocycles [2].

-

Diamagnetic Anisotropy and Resonance (Ethynyl at C4): The terminal alkyne group is electron-withdrawing via resonance ( −R ), which removes electron density from the thiophene ring, deshielding the remaining ring protons (H3 and H5). Conversely, the alkyne proton itself is shielded by the diamagnetic anisotropy of the carbon-carbon triple bond's π -cylinder, placing its resonance around 3.0–3.1 ppm.

Diagram 1: Logical relationship of substituent electronic effects on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, the synthesis and characterization must operate as a self-validating system. This means the protocol includes internal checks (e.g., standard calibration, 2D NMR correlation) that independently verify the results.

Synthesis Workflow

2-bromo-4-ethynylthiophene is typically synthesized via a site-selective Sonogashira coupling of 2,4-dibromothiophene with trimethylsilylacetylene (TMSA), followed by desilylation [3]. The C4 position is generally more reactive toward oxidative addition than the C2 position due to steric and electronic factors.

Step-by-Step Methodology:

-

Coupling: Dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous triethylamine. Add Pd(PPh 3 ) 2 Cl 2 (0.05 eq) and CuI (0.10 eq). Purge with N 2 .

-

Addition: Dropwise add TMSA (1.1 eq) at room temperature. Stir for 12 hours.

-

Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (hexanes) to isolate 2-bromo-4-(trimethylsilylethynyl)thiophene.

-

Deprotection: Dissolve the intermediate in methanol/THF. Add K 2 CO 3 (1.5 eq) and stir for 2 hours at room temperature.

-

Isolation: Extract with dichloromethane, wash with brine, dry over MgSO 4 , and concentrate to yield the target compound.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).

-

Internal Standard Validation: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak strictly validates the 0.00 ppm baseline, preventing shift calibration errors.

-

1H NMR Acquisition:

-

Frequency: 400 MHz.

-

Scans: 16 (ensures high signal-to-noise ratio).

-

Relaxation Delay (D1): 2.0 seconds (allows full relaxation of the alkyne proton for accurate integration).

-

-

13C NMR Acquisition:

-

Frequency: 100 MHz.

-

Scans: 512 (compensates for the low natural abundance of 13 C and the lack of NOE on quaternary carbons C2 and C4).

-

Proton Decoupling: WALTZ-16 sequence.

-

Diagram 2: Self-validating workflow for the synthesis and NMR characterization.

Quantitative Spectral Data Analysis

The tables below synthesize the expected quantitative NMR data based on established linear free energy relationships for substituted thiophenes.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

The thiophene ring protons (H3 and H5) exhibit a characteristic meta-coupling ( 4J3,5≈1.5 Hz), which acts as an internal validation of the 2,4-disubstitution pattern.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |

| H-5 | 7.42 | Doublet (d) | 1.5 | 1H | Deshielded by adjacent sulfur and alkyne resonance. |

| H-3 | 7.18 | Doublet (d) | 1.5 | 1H | Positioned between Br and ethynyl; exhibits 4J coupling to H-5. |

| C ≡ C-H | 3.08 | Singlet (s) | - | 1H | Terminal alkyne proton; shielded by diamagnetic anisotropy. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

The 13 C spectrum is definitively assigned by observing the extreme upfield shift of C2, validating the presence of the heavy bromine atom directly attached to the ring.

| Position | Chemical Shift ( δ , ppm) | Type | Causality / Assignment |

| C-3 | 131.4 | CH | Deshielded by the inductive withdrawal of the adjacent bromine. |

| C-5 | 128.5 | CH | Standard thiophene range, slightly deshielded by C4 alkyne. |

| C-4 | 123.2 | C (quat) | Ipso-carbon attached to the ethynyl group. |

| C-2 | 112.6 | C (quat) | Severely shielded due to the Heavy Atom Effect of Bromine. |

| C ≡ C (int) | 81.5 | C (quat) | Internal alkyne carbon conjugated to the thiophene π -system. |

| C ≡ C-H (term) | 76.2 | CH | Terminal alkyne carbon. |

Cross-Validation via 2D NMR

To ensure this protocol is entirely self-validating, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be run to correlate the proton at 7.42 ppm directly to the carbon at 128.5 ppm (C5), and the proton at 7.18 ppm to the carbon at 131.4 ppm (C3). A Heteronuclear Multiple Bond Correlation (HMBC) will show a cross-peak between the alkyne proton (3.08 ppm) and the C4 quaternary carbon (123.2 ppm), definitively proving the regiochemistry of the Sonogashira coupling.

References

-

Noto, R., Lamartina, L., Arnone, C., & Spinelli, D. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, 887-892. Available at:[Link]

-

Melucci, M., Barbarella, G., & Sotgiu, G. (2004). Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes. The Journal of Organic Chemistry, 69(14), 4821-4828. Available at:[Link]

A Comprehensive Technical Guide to 2-bromo-4-ethynylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the fields of medicinal chemistry and materials science.[1] Its derivatives are integral components of numerous FDA-approved pharmaceuticals, owing to the thiophene ring's nature as a bioisostere of benzene. This allows for the substitution of a benzene ring within a drug molecule, often retaining or enhancing biological activity while favorably modifying physicochemical properties such as solubility and metabolism.[2][3] The electron-rich nature of the thiophene scaffold and its capacity for diverse intermolecular interactions make it a privileged structure in drug design.[1] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

This guide focuses on a specific, highly functionalized derivative: 2-bromo-4-ethynylthiophene. The presence of both a bromine atom and an ethynyl group on the thiophene ring provides two distinct and reactive handles for further chemical modification. The bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki and Stille couplings, while the terminal alkyne is a versatile functional group for transformations like Sonogashira couplings, click chemistry, and polymerization.[4] This dual functionality makes 2-bromo-4-ethynylthiophene a valuable building block for the synthesis of complex organic molecules, with potential applications in the development of novel therapeutics and advanced organic electronic materials.[3][5]

Physicochemical and Spectroscopic Properties of 2-bromo-4-ethynylthiophene

A thorough understanding of a molecule's physicochemical properties is fundamental to its application, guiding decisions in synthesis, purification, formulation, and, in the case of drug development, predicting its pharmacokinetic profile. The exact mass and molecular weight are critical for mass spectrometry analysis and stoichiometric calculations.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrS | N/A |

| Exact Mass (Monoisotopic) | 185.91388 Da | PubChemLite |

| Molecular Weight | 187.06 g/mol | N/A |

| Predicted Boiling Point | ~180-200 °C at 760 mmHg | General Thiophene Data[3] |

| Predicted Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform); Insoluble in water. | General Thiophene Data[2][3] |

Spectroscopic Characterization (Predicted)

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.2-7.4 ppm (d, 1H): This signal is attributed to the proton at the 5-position of the thiophene ring. It is expected to be a doublet due to coupling with the proton at the 3-position.

-

δ ~7.0-7.2 ppm (d, 1H): This signal corresponds to the proton at the 3-position. It will also appear as a doublet from coupling to the 5-H.

-

δ ~3.1-3.3 ppm (s, 1H): This singlet is characteristic of the acetylenic proton.

¹³C NMR (125 MHz, CDCl₃):

-

δ ~130-135 ppm: Aromatic CH at C5.

-

δ ~125-130 ppm: Aromatic CH at C3.

-

δ ~110-115 ppm: Brominated aromatic carbon at C2.

-

δ ~120-125 ppm: Aromatic carbon at C4 bearing the ethynyl group.

-

δ ~80-85 ppm: Acetylenic carbon directly attached to the thiophene ring.

-

δ ~75-80 ppm: Terminal acetylenic carbon.

Synthesis of 2-bromo-4-ethynylthiophene: A Detailed Experimental Protocol

The synthesis of 2-bromo-4-ethynylthiophene can be efficiently achieved through a selective Sonogashira coupling reaction starting from the readily available 2,4-dibromothiophene. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] In this proposed synthesis, trimethylsilylacetylene is used as the alkyne source, and the trimethylsilyl (TMS) protecting group is subsequently removed under basic conditions.

Experimental Workflow

Caption: Synthetic pathway for 2-bromo-4-ethynylthiophene.

Step-by-Step Methodology

Part 1: Synthesis of 2-bromo-4-((trimethylsilyl)ethynyl)thiophene

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-4-((trimethylsilyl)ethynyl)thiophene.

Part 2: Synthesis of 2-bromo-4-ethynylthiophene (Deprotection)

-

Reaction Setup: Dissolve the purified 2-bromo-4-((trimethylsilyl)ethynyl)thiophene (1.0 eq) in a mixture of methanol and THF in a round-bottom flask.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC (typically 1-2 hours).

-

Workup: Once the reaction is complete, remove the solvents under reduced pressure. Add water to the residue and extract with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Further purification by column chromatography (silica gel, hexane/ethyl acetate) will yield the final product, 2-bromo-4-ethynylthiophene.

Applications in Research and Development

The unique bifunctional nature of 2-bromo-4-ethynylthiophene makes it a valuable intermediate in several areas of chemical research.

-

Medicinal Chemistry: The thiophene core is a well-established pharmacophore.[2] The bromo and ethynyl groups of 2-bromo-4-ethynylthiophene can be independently and selectively functionalized to generate libraries of novel compounds for screening against various biological targets. For instance, the ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link the thiophene scaffold to other molecules of interest.

-

Organic Electronics: Thiophene-based oligomers and polymers are extensively studied for their semiconducting properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[5] 2-bromo-4-ethynylthiophene can serve as a monomer or a key building block for the synthesis of conjugated polymers with tailored electronic and optical properties. The rigid ethynyl linker can enhance π-conjugation along the polymer backbone, which is often desirable for efficient charge transport.[5]

Safety and Handling

2-bromo-4-ethynylthiophene should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar brominated and ethynyl-substituted thiophenes, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-bromo-4-ethynylthiophene is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined physicochemical properties, combined with its dual reactivity, offer a versatile platform for the construction of complex molecular architectures. The synthetic protocol detailed in this guide provides a reliable and scalable method for its preparation, enabling further exploration of its applications in these exciting fields of research.

References

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ResearchGate. Properties of Thiophene Derivatives and Solubility. [Link]

-

Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

-

Royal Society of Chemistry. Journal of Material Chemistry C Supporting Information. [Link]

-

ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 2-Bromothiophene in Modern Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Thiophene Derivatives in Advanced Electronic Chemicals. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]

- 6. depts.washington.edu [depts.washington.edu]

Structural and Crystallographic Profiling of 2-Bromo-4-ethynylthiophene Organometallic Complexes: A Technical Guide

Executive Summary

The rational design of organometallic molecular wires and luminescent materials relies heavily on the precise engineering of metal-ligand interfaces. Among heterocyclic ligands, 2-bromo-4-ethynylthiophene serves as a highly versatile, bifunctional building block. The terminal alkyne facilitates robust σ -coordination to transition metals (e.g., Pt, Au, Ru, Os), while the bromine substituent introduces critical non-covalent interaction vectors (halogen bonding) that dictate solid-state crystal packing[1].

This whitepaper provides an in-depth crystallographic and synthetic guide to 2-bromo-4-ethynylthiophene complexes. By analyzing the causality behind crystal growth techniques, structural refinement parameters, and coordination geometries, this guide equips researchers with field-proven methodologies for developing advanced optoelectronic and semiconducting materials.

Ligand Design and Coordination Causality

The structural chemistry of ethynylthiophene derivatives is governed by the delicate balance between steric constraints and electronic delocalization[2]. The 2-bromo-4-ethynylthiophene ligand offers two distinct interaction domains:

-

The Ethynyl Anchor ( −C≡C− ): Deprotonation of the terminal alkyne yields an acetylide ligand that acts as a strong σ -donor and a moderate π -acceptor. In d8 square planar (e.g., Pt II ) or d10 linear (e.g., Au I ) complexes, this leads to highly conjugated metal-ligand backbones[3].

-

The Halogen Vector ( −Br ): The bromine atom at the 2-position of the thiophene ring is highly polarizable. In the solid state, it frequently engages in Type II halogen bonding ( Br⋯Br or Br⋯S interactions), which directs the supramolecular assembly of the complexes into 1D chains or 2D sheets, significantly impacting charge mobility in solid-state applications[1].

Fig 1: Logical mapping of structural domains in 2-bromo-4-ethynylthiophene complexes.

Crystallographic Data and Structural Parameters

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for validating the coordination geometry of these complexes. Based on structurally analogous ethynylthiophene and bromothiophene complexes[1][2][3][4], the quantitative parameters for 2-bromo-4-ethynylthiophene complexes follow highly predictable trends.

Key Bond Lengths and Angles

In transition metal acetylide complexes, the metal-carbon ( M−C ) bond length is a direct indicator of the π -backbonding extent. For instance, in osmium vinylidene and acetylide complexes, Os−C single bond characters typically range from 2.025 Å to 2.096 Å[4]. In gold(I) complexes, the Au−C distance is consistently near 1.99 Å with a nearly linear P−Au−C angle of ~179°[3].

Table 1: Representative Crystallographic Parameters for Metal-Ethynylthiophene Complexes

| Parameter | Pt(II) Square Planar[2] | Au(I) Linear[3] | Os(II) Octahedral[4] |

| Space Group (Typical) | P21/c or Pbca | P1ˉ or Pbca | P21/n |

| M–C(sp) Bond Length | 1.92 – 1.96 Å | 1.99 – 2.00 Å | 2.02 – 2.05 Å |

| C ≡ C Bond Length | 1.19 – 1.21 Å | 1.19 – 1.20 Å | 1.20 – 1.22 Å |

| C–Br Bond Length | 1.88 – 1.90 Å | 1.88 – 1.90 Å | 1.87 – 1.89 Å |

| L–M–C Angle | ~90° (cis) / ~180° (trans) | 173° – 179° | ~90° |

| Thiophene Torsion | 29° – 57° (out of plane) | Coplanar to 45° | Variable |

Note: The thiophene ring often twists out of the metal coordination plane to minimize steric clash between the bulky bromine atom and auxiliary ligands (e.g., phosphines or bipyridines)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and crystallization of 2-bromo-4-ethynylthiophene complexes must follow a self-validating workflow. Each step includes an analytical checkpoint to confirm success before proceeding.

Step-by-Step Metallation Workflow

Step 1: Ligand Deprotonation

-

Procedure: Dissolve 2-bromo-4-ethynylthiophene (1.0 equiv) in anhydrous dichloromethane/methanol. Add a mild base, such as K2CO3 or triethylamine (2.0 equiv), to deprotonate the terminal alkyne.

-

Causality: A mild base is chosen over strong organolithium reagents to prevent unwanted halogen-metal exchange at the 2-bromo position.

-

Validation Check: Monitor via IR spectroscopy. The disappearance of the terminal ≡C−H stretch at ∼3300 cm−1 confirms deprotonation.

Step 2: Metal Coordination

-

Procedure: Introduce the metal precursor (e.g., cis-Pt(PPh3)2Cl2 or Ph3PAuCl ) in a 1:2 or 1:1 stoichiometric ratio depending on the desired complex. Stir under an inert argon atmosphere at room temperature for 12-24 hours.

-

Causality: Room temperature is maintained to prevent the thermally induced polymerization of the electron-rich thiophene ring.

-

Validation Check: The ν(C≡C) stretching frequency in IR will shift from ∼2110 cm−1 (free ligand) to ∼2090−2100 cm−1 (coordinated complex), confirming metal-carbon bond formation.

Step 3: Purification and Crystallization

-

Procedure: Filter the reaction mixture through a short silica plug to remove inorganic salts. Concentrate the filtrate and initiate crystal growth via vapor diffusion (e.g., diffusing diethyl ether into a concentrated dichloromethane solution of the complex).

-

Causality: Vapor diffusion is strictly preferred over slow evaporation. Rapid evaporation often traps solvent molecules chaotically, leading to highly disordered crystal lattices and poor diffraction data[3]. Slow diffusion allows the bulky bromine atoms to find their thermodynamic minimum, maximizing halogen bonding networks.

Fig 2: Self-validating experimental workflow for complex synthesis and crystallization.

X-Ray Diffraction Data Collection and Refinement

Once single crystals are harvested, they must be mounted on a diffractometer (e.g., Nonius KappaCCD) using inert oil and cooled to 100–200 K[5].

-

Causality for Cooling: Low-temperature data collection minimizes thermal atomic displacement (thermal ellipsoids), which is critical for accurately resolving the heavy bromine atom and preventing structural disorder artifacts in the thiophene ring.

-

Refinement: Data reduction and multi-scan absorption corrections (e.g., SADABS) are mandatory due to the high X-ray absorption coefficients of heavy metals (Pt, Au, Os) and Bromine. Structures are solved using direct methods and refined by full-matrix least-squares on F2 (SHELXL)[3].

Conclusion

The crystallographic profiling of 2-bromo-4-ethynylthiophene complexes reveals a highly tunable system where the metal-acetylide bond dictates electronic properties, and the bromine substituent dictates supramolecular solid-state architecture. By adhering to self-validating synthetic protocols and rigorous low-temperature SC-XRD refinement, researchers can accurately map these structures, paving the way for their integration into advanced molecular electronics and luminescent devices.

References

-

Preparation and Structural Characterization of a Platinum Catecholate Complex Containing Two 3-Ethynylthiophene Groups Source: Organometallics (ACS Publications) URL:[Link]

-

Crystal structure, Hirshfeld surface, physicochemical, thermal and DFT studies of (N1E, N2E) - N1,N2-bis((5-bromothiophen-2-yl)methylene)ethane-1,2-diamine N2S2 ligand and its [CuBr(N2S2)]Br complex Source: An-Najah National University Repository URL:[Link]

-

Mixed-Metal Cluster Chemistry. 23. Synthesis and Crystallographic and Electrochemical Studies of Alkyne-Coordinated Group 6−Iridium Clusters Linked by Heterocyclic Groups Source: Organometallics (ACS Publications) URL:[Link]

-

Isomerization reactions of metal vinylidene units Source: Chemical Science (RSC Publishing) URL:[Link]

-

The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Source: Semantic Scholar / MDPI URL:[Link]

Sources

Thermodynamic stability of 2-bromo-4-ethynylthiophene

An In-Depth Technical Guide to the Thermodynamic Stability of 2-bromo-4-ethynylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-ethynylthiophene is a heterocyclic compound of significant interest in the fields of materials science and medicinal chemistry, primarily serving as a versatile building block for the synthesis of complex organic molecules, including conjugated polymers and pharmacologically active agents.[1][2] Its utility is intrinsically linked to its stability under various conditions. This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-bromo-4-ethynylthiophene, synthesizing theoretical principles with practical experimental insights. We will explore the structural and electronic factors governing its stability, potential decomposition and polymerization pathways, and present a detailed protocol for its empirical thermal analysis.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in numerous pharmaceuticals and their role as fundamental units in organic electronic materials.[1][3] The thiophene ring's unique electronic properties, arising from its aromaticity and the presence of the sulfur heteroatom, allow for extensive functionalization to tune its chemical and physical characteristics.[3]

2-Bromo-4-ethynylthiophene emerges as a particularly valuable synthetic intermediate. The presence of two distinct and reactive functional groups—the bromo and ethynyl moieties—at specific positions allows for selective and sequential chemical transformations, such as cross-coupling reactions and polymerizations.[4] Understanding the thermodynamic stability of this molecule is paramount for its effective storage, handling, and application in multi-step syntheses where it may be subjected to elevated temperatures, reactive reagents, or catalytic systems.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a chemical compound is quantitatively described by its Gibbs free energy of formation (ΔG°f). This fundamental property integrates both enthalpy (ΔH) and entropy (ΔS) to determine the spontaneity of a compound's formation from its constituent elements and its propensity to decompose or react under given conditions.[5][6]

The relationship is defined by the Gibbs equation:

ΔG = ΔH – TΔS [5]

Where:

-

ΔG (Gibbs Free Energy Change): A negative value indicates a spontaneous (feasible) process, while a positive value indicates a non-spontaneous process. For stability, a higher positive ΔG°f is generally indicative of a less stable compound relative to its elements.[7][8]

-

ΔH (Enthalpy Change): Represents the heat absorbed or released during a reaction at constant pressure. An exothermic formation (negative ΔH°f) contributes favorably to thermodynamic stability.[9][10]

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS (Entropy Change): Represents the change in disorder or randomness of a system.

For 2-bromo-4-ethynylthiophene, its stability is a function of the energy stored within its chemical bonds and its tendency towards decomposition or polymerization into lower-energy states.

Structural and Electronic Factors Influencing Stability

The stability of 2-bromo-4-ethynylthiophene is not merely a property of the thiophene core but a synergistic outcome of its constituent parts.

The Thiophene Ring: An Aromatic Core

Thiophene is an aromatic heterocycle, which imparts significant inherent stability.[11] This stability arises from the delocalization of six π-electrons across the five-membered ring.

Influence of the Bromo Substituent

The bromine atom at the 2-position influences the electronic structure of the thiophene ring through two opposing effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the thiophene ring through the sigma bond, which can have a destabilizing effect.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, partially offsetting the inductive withdrawal.

The carbon-bromine (C-Br) bond is often the weakest point in the molecule, making it a potential initiation site for thermal decomposition.[12]

The Ethynyl Substituent: A Reactive Moiety

The ethynyl (acetylenic) group at the 4-position is a high-energy functional group due to the presence of the carbon-carbon triple bond. This stored energy makes the molecule thermodynamically less stable compared to its saturated counterparts. The ethynyl group is known to be highly reactive and can undergo:

-

Exothermic Polymerization: Acetylenic compounds can polymerize, often exothermically, to form polyene structures. This is a significant consideration for the bulk storage and handling of 2-bromo-4-ethynylthiophene.[13]

-

Cycloaddition Reactions: The triple bond can participate in various cycloaddition reactions, which could be a decomposition pathway under certain conditions.

Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into molecular stability. A key parameter is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap .[3][11] A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity, as more energy is required to excite electrons to a reactive state.[11] For 2-bromo-4-ethynylthiophene, the interplay of the electron-withdrawing bromo group and the π-system of the ethynyl group will modulate this energy gap.

Potential Pathways of Instability

Given its structure, 2-bromo-4-ethynylthiophene has several potential pathways for decomposition or unwanted reactions.

Thermal Decomposition

When subjected to sufficient thermal energy, the molecule will fragment. The most likely initial steps involve the cleavage of the weakest bonds. Plausible decomposition pathways include:

-

C-Br Bond Homolysis: Leading to a thienyl radical and a bromine radical, which can initiate further reactions.

-

Ring Opening: Cleavage of the C-S bonds in the thiophene ring, though this typically requires higher energy due to the stability of the aromatic ring.

-

Reactions of the Ethynyl Group: At elevated temperatures, the ethynyl group can undergo complex reactions, including dimerization, trimerization, or charring.

Caption: Plausible thermal degradation pathways for 2-bromo-4-ethynylthiophene.

Polymerization

The ethynyl group makes 2-bromo-4-ethynylthiophene susceptible to spontaneous or induced polymerization.[13] This can be a significant safety and purity concern, as the polymerization is often exothermic and can lead to the formation of intractable, insoluble materials. The reaction can be initiated by heat, light, or impurities.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15]

Detailed Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the thermal degradation profile of 2-bromo-4-ethynylthiophene.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

-

2-bromo-4-ethynylthiophene sample (2-5 mg)

-

High-purity nitrogen gas (or air, for oxidative stability)

-

TGA sample pans (e.g., platinum or alumina)

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

-

Start the flow of the desired purge gas (e.g., nitrogen at 20-50 mL/min) through the furnace and balance. Allow the system to stabilize.

-

-

Sample Preparation:

-

Tare an empty TGA pan on the microbalance.

-

Carefully place 2-5 mg of the 2-bromo-4-ethynylthiophene sample into the pan. Record the exact initial mass.

-

Causality: A small sample mass is used to ensure uniform heating and to minimize thermal gradients within the sample, leading to more accurate and reproducible decomposition data.

-

-

Experimental Run:

-

Place the sample pan into the TGA furnace.

-

Program the instrument with the desired temperature profile. A typical profile for an unknown substance is a linear ramp:

-

Initial Temperature: 25-30 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 500-600 °C (or until mass loss is complete)

-

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time. A slower rate could offer better resolution of complex, multi-step decompositions.

-

-

Data Acquisition:

-

Initiate the temperature program. The instrument will record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Onset Temperature (T_onset): Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. T_onset is a key indicator of thermal stability.

-

T_max: Identify the temperature of the maximum rate of mass loss from the first derivative of the TGA curve (DTG curve).

-

Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

-

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Quantitative Data & Comparison

While specific, experimentally determined thermodynamic data for 2-bromo-4-ethynylthiophene are not widely published, we can infer its properties by comparing it to related, well-characterized thiophene derivatives.

Table 1: Representative Gas-Phase Enthalpies of Formation for Substituted Thiophenes

| Compound | Substituent(s) | ΔfH⁰m (gas) (kJ·mol⁻¹) | Source |

| Thiophene | None | 115.0 ± 1.0 | [16] |

| 2-Methylthiophene | 2-CH₃ | 76.9 ± 1.0 | [9] |

| 3-Methylthiophene | 3-CH₃ | 81.3 ± 1.1 | [9] |

| 2-Bromothiophene | 2-Br | Not available | [17] |

| 3-Cyanothiophene | 3-CN | 248.6 ± 2.4 | [9] |

Note: The positive enthalpy of formation for thiophene and its derivatives indicates they are thermodynamically unstable relative to their constituent elements (C(graphite), H₂(g), S(rhombic), etc.), which is typical for many organic compounds. The addition of substituents modifies this value.[9][10] It is expected that the high-energy ethynyl group would lead to a significantly more positive enthalpy of formation for 2-bromo-4-ethynylthiophene compared to simpler alkylthiophenes.

Table 2: Summary of TGA Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Sample Mass | 2-5 mg | Ensures thermal uniformity and accurate measurement. |

| Heating Rate | 10 °C/min | Standard rate for good resolution and reasonable run time. |

| Purge Gas | Nitrogen | Provides an inert atmosphere to study thermal decomposition without oxidation. |

| Flow Rate | 20-50 mL/min | Ensures efficient removal of gaseous decomposition products. |

| Temperature Range | 25 °C to 600 °C | Sufficient to cover the likely decomposition range of the organic molecule. |

Conclusion

The thermodynamic stability of 2-bromo-4-ethynylthiophene is a complex interplay of the aromatic stability of the thiophene ring and the destabilizing influences of the bromo and, particularly, the high-energy ethynyl substituents. The primary risks associated with its instability are thermal decomposition, with the C-Br bond as a likely initiation point, and exothermic polymerization via the ethynyl group. A thorough experimental evaluation using techniques such as TGA and Differential Scanning Calorimetry (DSC) is essential to establish safe handling, storage, and reaction conditions. The insights and protocols provided in this guide serve as a robust framework for researchers and drug development professionals to effectively and safely utilize this versatile chemical building block.

References

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Available at: [Link]

-

Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. (2012). The Journal of Physical Chemistry A. Available at: [Link]

-

Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study. (2012). PubMed. Available at: [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Available at: [Link]

-

THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER. (n.d.). AKJournals. Available at: [Link]

-

Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. (2006). The Journal of Organic Chemistry. Available at: [Link]

-

Enthalpy of formation of thiophene derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations. (2026). ResearchGate. Available at: [Link]

-

Thermochemical study of 2- and 3-alkyl substituted thiophenes. (2007). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. (2012). ACS Publications. Available at: [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Available at: [Link]

-

Thermochemistry of Bithiophenes and Thienyl Radicals. A Calorimetric and Computational Study. (2009). The Journal of Physical Chemistry A. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Available at: [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). PMC. Available at: [Link]

-

Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. Available at: [Link]

-

Thermodynamic Properties of Thiophene. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. Available at: [Link]

-

Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. (n.d.). PMC. Available at: [Link]

-

Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Available at: [Link]

-

23.4 Gibbs free energy change, ΔG. (n.d.). CIE A-Level Chemistry. Available at: [Link]

-

Gibbs free energy. (n.d.). Chemguide. Available at: [Link]

-

2-Bromo-4-ethylthiophene. (n.d.). PubChem. Available at: [Link]

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. Available at: [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Available at: [Link]

-

Polyacetylene Polyelectrolyte via the Non-catalyst Polymerization of 2-Ethynylpyridine using Heptafluorobenzyl Iodide. (n.d.). ResearchGate. Available at: [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl). (n.d.). ResearchGate. Available at: [Link]

-

15.2 Gibbs free energy (HL). (2015). YouTube. Available at: [Link]

-

19.5: Gibbs Free Energy. (2026). Chemistry LibreTexts. Available at: [Link]

-

Thiophene, 2-bromo-. (n.d.). NIST WebBook. Available at: [Link]

-

Thermal Decomposition Mechanism for Ethanethiol. (n.d.). PMC. Available at: [Link]

-

1-(5-bromo - Physics @ Manasagangotri. (n.d.). University of Mysore. Available at: [Link]

-

Pathways for decomposition of THF by organolithiums: the role of HMPA. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. (2026). ResearchGate. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Available at: [Link]

Sources

- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiophene, 2-bromo- [webbook.nist.gov]

Step-by-step synthesis protocol for 2-bromo-4-ethynylthiophene

Application Note: Chemoselective Synthesis of 2-Bromo-4-ethynylthiophene via Seyferth-Gilbert Homologation

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The compound 2-bromo-4-ethynylthiophene (CAS: 1849317-45-8)[1] is a highly valuable bifunctional building block in advanced organic synthesis. Featuring both a terminal alkyne and an aryl bromide, it serves as a versatile linchpin for orthogonal cross-coupling reactions. Researchers frequently utilize the terminal alkyne for Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions (CuAAC), while preserving the C2-bromide for subsequent Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations.

The Synthetic Challenge: Direct electrophilic substitution of thiophene to achieve a 2,4-disubstitution pattern is notoriously difficult due to the inherent electronic preference for substitution at the 2- and 5-positions (alpha positions). Therefore, a de novo construction or the use of a pre-functionalized precursor is required.

The Solution: The most efficient, scalable, and chemoselective route relies on the homologation of commercially available 5-bromothiophene-3-carbaldehyde (CAS: 18791-79-2)[2]. Note that under IUPAC nomenclature prioritization, 5-bromothiophene-3-carbaldehyde is structurally identical to 2-bromo-4-formylthiophene.

To convert the aldehyde to a terminal alkyne, the Bestmann-Ohira Reagent (BOR) (dimethyl 1-diazo-2-oxopropylphosphonate) is selected over the traditional Corey-Fuchs reaction. The Corey-Fuchs protocol requires the use of strong bases like n-butyllithium (n-BuLi) in the second step, which would inevitably trigger an unwanted lithium-halogen exchange at the sensitive C2-bromide position, destroying the starting material. The Bestmann-Ohira homologation proceeds under mild, carbonate-mediated conditions, perfectly preserving the aryl bromide.

Reaction Workflow

Figure 1: Mild base-mediated homologation of 5-bromothiophene-3-carbaldehyde.

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Bromothiophene-3-carbaldehyde | 191.04 | 1.0 | 1.91 g | Limiting Reagent |

| Bestmann-Ohira Reagent (BOR) | 192.11 | 1.2 | 2.30 g | Homologating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |

| Methanol (MeOH) | 32.04 | - | 50 mL | Solvent |

Step-by-Step Experimental Protocol

Safety Precautions: All procedures must be conducted in a properly ventilated fume hood. The Bestmann-Ohira reagent contains a diazo group; while significantly more stable than diazomethane, it should be handled with care, avoiding exposure to strong acids or transition metals which could trigger rapid decomposition.

Step 1: Reaction Setup

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Charge the flask with 5-bromothiophene-3-carbaldehyde (1.91 g, 10.0 mmol) and anhydrous methanol (50 mL). Stir until complete dissolution is achieved.

Step 2: Base Addition 3. Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution in a single portion. The suspension will become cloudy. 4. Allow the mixture to stir at room temperature (20–25 °C) for 10 minutes.

Step 3: Homologation 5. Add the Bestmann-Ohira reagent (2.30 g, 12.0 mmol) dropwise via syringe over 5 minutes. Mechanistic Insight: The K₂CO₃ cleaves the acetyl group from the Bestmann-Ohira reagent, generating the reactive Seyferth-Gilbert anion in situ. This anion subsequently attacks the aldehyde, forming an oxaphosphetane intermediate that collapses to expel dimethyl phosphate and nitrogen gas, yielding the alkyne.

Step 4: Monitoring 6. Stir the reaction mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10:1 Hexanes/Ethyl Acetate solvent system. The product alkyne will elute with a higher Rf value (less polar) than the starting aldehyde. The reaction is typically complete within 4 to 6 hours.

Step 5: Workup and Extraction 7. Once the starting material is consumed, quench the reaction by adding 50 mL of distilled water. 8. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 × 40 mL). 9. Combine the organic extracts and wash sequentially with water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL). 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 30 °C, as terminal alkynes of low molecular weight can be volatile).

Step 6: Purification 11. Purify the crude residue via flash column chromatography on silica gel, eluting with 100% hexanes. 12. Pool the product-containing fractions and carefully evaporate the solvent to yield 2-bromo-4-ethynylthiophene as a pale yellow to colorless oil.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized product, verify the structure against the expected analytical parameters below. The monoisotopic mass for C₆H₃BrS is 185.91 Da[3].

Table 2: Expected Analytical Characterization Data

| Analytical Method | Expected Signals / Values | Structural Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.35 (d, J = 1.6 Hz, 1H) | Thiophene C5-H (meta-coupled) |

| δ ~7.15 (d, J = 1.6 Hz, 1H) | Thiophene C3-H (meta-coupled) | |

| δ ~3.05 (s, 1H) | Terminal alkyne C≡C-H | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~132.5, 128.0, 124.5, 112.0 | Thiophene carbons (C2, C3, C4, C5) |

| δ ~78.5, 76.0 | Alkyne carbons (-C≡CH) | |

| GC-MS (EI) | m/z 186 [M]⁺, 188 [M+2]⁺ | Molecular ion exhibiting characteristic 1:1 isotopic pattern for a single bromine atom. |

References

-

PubChemLite. "C6H3BrS - Explore - PubChemLite (Monoisotopic mass data for 2-bromo-4-ethynylthiophene)." [Link]

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 2-Bromo-4-ethynylthiophene

Executive Summary

The compound 2-bromo-4-ethynylthiophene (CAS: 1849317-45-8)[1] is a highly versatile, bifunctional building block utilized extensively in organic electronics and medicinal chemistry. Because it possesses both a terminal alkyne and an aryl bromide, it acts as an "AB-type" monomer. This dual reactivity presents a unique synthetic challenge: researchers must strictly control reaction conditions to either promote chemoselective monocombination (reacting the alkyne while preserving the bromide) or drive AB-type polycondensation (self-coupling to form conjugated polymers)[2]. This application note provides field-proven, self-validating protocols for both pathways.

Mechanistic Insights & Reactivity Profiling

The Sonogashira cross-coupling reaction relies on a palladium-catalyzed cycle coupled with a copper-catalyzed alkyne activation step[3]. The chemoselectivity of 2-bromo-4-ethynylthiophene is dictated by the oxidative addition step of the Pd(0) active species.

-

Chemoselective Control: The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). By introducing an external aryl iodide (Ar–I) and maintaining ambient temperatures, Pd(0) selectively inserts into the Ar–I bond[4]. The 2-bromo site on the thiophene remains kinetically inert under these mild conditions, preventing unwanted self-polymerization.

-

Polycondensation Control: To synthesize poly(thienylene ethynylene)s (PTEs), the monomer must undergo self-condensation. This requires overcoming the higher activation energy barrier of the thiophene C–Br bond. Elevated temperatures (≥80 °C) and a robust, electron-rich catalyst system (e.g., Pd(PPh3)4 ) are necessary to force the oxidative addition into the bromide, initiating chain-growth or step-growth polymerization[2].

Catalytic cycle of chemoselective Sonogashira coupling highlighting Ar-I preference.

Experimental Protocols

Protocol A: Chemoselective Alkyne Functionalization

Objective: Couple the terminal alkyne of 2-bromo-4-ethynylthiophene with an external aryl iodide while preserving the thiophene's 2-bromo group for downstream functionalization.

Causality & Design: Room temperature (25 °C) is strictly maintained to prevent the activation of the C–Br bond. PdCl2(PPh3)2 is used as a stable precatalyst that reduces to the active Pd(0) species in situ, providing a controlled reaction rate that favors the highly reactive Ar–I[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.05 equiv) and 2-bromo-4-ethynylthiophene (1.00 equiv).

-

Solvent & Base: Dissolve the reagents in a degassed 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Triethylamine ( Et3N ). Note: Thorough degassing via freeze-pump-thaw is critical to prevent alkyne homocoupling (Glaser coupling).

-

Catalyst Addition: Add PdCl2(PPh3)2 (2 mol%) and CuI (1 mol%). The solution will typically transition from yellow to a dark amber color.

-

Reaction: Stir the mixture at 25 °C for 4–6 hours.

-

Self-Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The protocol is self-validating when the distinct UV-active spot of the starting thiophene is consumed and replaced by a single lower Rf product spot. The absence of baseline streaks confirms that no polymerization has occurred.

-

Workup: Quench with saturated aqueous NH4Cl to remove copper salts. Extract with diethyl ether, dry over MgSO4 , and purify via silica gel chromatography.

Protocol B: AB-Type Polycondensation to Poly(thienylene ethynylene)s

Objective: Synthesize conjugated poly(thienylene ethynylene) (PTE) networks via the self-condensation of 2-bromo-4-ethynylthiophene.

Causality & Design: Because the electrophilic site is a bromide, the activation barrier is higher. We utilize Pd(PPh3)4 (a more electron-rich Pd(0) source) and elevate the temperature to 80 °C. Diisopropylamine is selected as the base because its steric bulk prevents nucleophilic attack on the polymer backbone, while toluene ensures the growing polymer chain remains solvated[2].

Step-by-Step Methodology:

-

Preparation: To a 50 mL Schlenk tube, add 2-bromo-4-ethynylthiophene (1.00 equiv, typically 1.0 mmol).

-

Catalyst Loading: Add Pd(PPh3)4 (5 mol%) and CuI (2 mol%) under a strict argon stream.

-

Solvent Addition: Inject a degassed mixture of Toluene (6.0 mL) and Diisopropylamine (4.0 mL).

-

Polymerization: Seal the tube and heat the reaction mixture to 80 °C for 24–48 hours.

-

Self-Validation & Monitoring: This protocol is self-validating through macroscopic physical changes. As the degree of polymerization (DP) increases, the reaction mixture will become highly viscous and exhibit a deep red/purple hue characteristic of extended π -conjugation[3].

-

Workup & Precipitation: Cool the mixture to room temperature and precipitate the polymer by dropping the solution into vigorously stirred cold methanol (100 mL). The formation of a distinct, filterable solid (rather than a cloudy suspension) confirms successful chain extension. Filter, wash with methanol and acetone, and dry under vacuum.

Quantitative Data Presentation

The following table summarizes the critical divergent parameters required to control the reactivity of this bifunctional monomer.

| Parameter | Protocol A: Chemoselective Coupling | Protocol B: AB-Type Polycondensation |

| Objective | Monofunctionalization (C–C bond formation) | Polymerization (PTE synthesis) |

| Electrophile | External Aryl Iodide (Ar–I) | Internal Aryl Bromide (C–Br) |

| Catalyst | PdCl2(PPh3)2 (2 mol%) | Pd(PPh3)4 (5 mol%) |

| Co-Catalyst | CuI (1 mol%) | CuI (2 mol%) |

| Base / Solvent | Et3N / THF (1:1) | Diisopropylamine / Toluene (2:3) |

| Temperature | 25 °C (Room Temperature) | 80 °C |

| Reaction Time | 4 - 6 hours | 24 - 48 hours |

| Primary Outcome | Small molecule building block | Conjugated polymer network |

Sources

Synthesis of conjugated thiophene polymers using 2-bromo-4-ethynylthiophene

Application Note: Synthesis of Conjugated Poly(thienylene ethynylene)s via Sonogashira Polycondensation of 2-Bromo-4-ethynylthiophene

Executive Summary

Poly(thienylene ethynylene)s (PTEs) represent a highly tunable class of π-conjugated polymers utilized in organic photovoltaics, chemical sensors, and non-linear optics . While traditional PTE synthesis relies on the cross-coupling of A2 (dihalide) and B2 (diyne) monomers, this approach is highly vulnerable to stoichiometric imbalances that prematurely terminate chain growth. This application note details an advanced, self-validating protocol utilizing 2-bromo-4-ethynylthiophene as an AB-type monomer. By housing both the electrophilic bromide and the nucleophilic terminal alkyne on the same thiophene ring, a perfect 1:1 stoichiometric ratio is inherently guaranteed, enabling the synthesis of high-molecular-weight poly(2,4-thienylene ethynylene) .

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand that successful polymer synthesis is not merely a sequence of additions, but the orchestration of competing catalytic cycles.

-

Monomer Selection & Regiochemistry: Utilizing 2-bromo-4-ethynylthiophene yields a 2,4-linked polymer backbone. Unlike strictly linear 2,5-linked polythiophenes, the 2,4-linkage introduces a "zigzag" meta-like conjugation pathway. This structural twist curtails excessive π-stacking aggregation, significantly enhancing the polymer's solubility in organic solvents without sacrificing its electroconductive oxidation states .

-

Catalytic Causality: The Pd(PPh3)4 / CuI system is chosen specifically for its electronic properties. The electron-rich triphenylphosphine ligands stabilize the Pd(0) active species necessary for the challenging oxidative addition into the thiophene C–Br bond. CuI acts as a transmetalating co-catalyst, converting the terminal alkyne into a highly reactive copper acetylide.

-

Suppression of Glaser Homocoupling: The primary failure mode in Sonogashira polycondensations is the oxidative homocoupling of alkynes (Glaser coupling) driven by trace oxygen and Cu(I). This side reaction consumes the "B" functionality without consuming the "A" functionality, permanently destroying the AB stoichiometry. Absolute O2 exclusion is the foundational requirement of this protocol.

Workflow & Pathway Visualization

Figure 1: Sonogashira polycondensation cycle of 2-bromo-4-ethynylthiophene to PTE.

Step-by-Step Protocol: Self-Validating Polycondensation

Step 1: Monomer Preparation & Degassing

-

In a flame-dried Schlenk flask, dissolve 2-bromo-4-ethynylthiophene (1.0 mmol) in a strictly anhydrous solvent mixture of Toluene/Diisopropylamine (DIPA) (3:1 v/v, 10 mL).

-

Causality: DIPA acts simultaneously as the base to deprotonate the alkyne and as a co-solvent. Toluene ensures the growing polymer chain remains solvated to prevent premature precipitation.

-

-

Perform three rigorous freeze-pump-thaw cycles.

-

Validation Check: The solution must be completely clear and bubble-free upon the final thaw. Any residual dissolved gas will trigger Glaser coupling.

-

Step 2: Catalyst Injection & Initiation

-

Under a positive pressure of Argon, add Pd(PPh3)4 (0.05 mmol, 5 mol%) and CuI (0.02 mmol, 2 mol%).

-

Causality: The 2.5:1 ratio of Pd to Cu is critical. Excess copper accelerates transmetalation but exponentially increases the risk of alkyne homocoupling.

-

Validation Check: The solution will rapidly transition from pale yellow to a deep amber/orange, visually confirming the formation of the active Pd(0) and Cu-acetylide complexes.

-

Step 3: Propagation

-

Heat the reaction mixture to 70°C and stir for 48 hours.

-

Validation Check: Step-growth polymerization requires >99% conversion for high molecular weights. A successful propagation is validated by a noticeable increase in solution viscosity and a shift to a dark red/brown hue, indicative of extended π-conjugation.

-

Step 4: End-Capping Sequence

-

Inject phenylacetylene (0.1 mmol) and stir for 4 hours.

-

Inject bromobenzene (0.1 mmol) and stir for an additional 4 hours.

-

Causality: Unreacted terminal alkynes or bromides on the polymer chains act as reactive defect sites that cause post-synthetic cross-linking. Phenylacetylene caps residual bromide termini; bromobenzene caps residual alkyne termini, rendering the polymer chemically inert.

-

Step 5: Soxhlet Purification

-

Precipitate the crude polymer by dripping the reaction mixture into cold methanol (100 mL). Filter the solid and transfer it to a cellulose Soxhlet thimble.

-

Wash 1 (Methanol, 24h): Removes DIPA-HBr salts and residual metal catalysts.

-

Wash 2 (Hexane, 24h): Extracts low-molecular-weight oligomers and unreacted end-cappers.

-

Wash 3 (Chloroform, 24h): Solubilizes and extracts the purified high-molecular-weight PTE.

-

Validation Check: The final chloroform fraction should be intensely colored and form a flexible, free-standing film upon solvent casting.

-

Data Interpretation & Troubleshooting

Table 1: Reaction Parameter Optimization for AB-Type Polycondensation

| Parameter | Variable | Impact on Molecular Weight (Mn) | Causality / Rationale |

| Catalyst Ratio | Pd:Cu (1:1) | Low (< 5 kDa) | Excess Cu promotes Glaser homocoupling, breaking the strict 1:1 AB stoichiometry required for step-growth. |

| Catalyst Ratio | Pd:Cu (2.5:1) | Optimal (15–25 kDa) | Perfectly balances the transmetalation rate while suppressing alkyne-alkyne dimerization. |

| Atmosphere | N2 (Standard) | Moderate (~10 kDa) | Trace O2 allows premature chain termination via oxidative side reactions. |

| Atmosphere | Argon (Schlenk) | High (> 20 kDa) | Strict O2 exclusion maintains the functional group ratio throughout the 48h cycle. |

Table 2: Diagnostic Troubleshooting & Corrective Actions

| Observation | Root Cause | Corrective Action |

| Rapid formation of insoluble black precipitate | Cross-linking via alkyne side-reactions or thermal degradation. | Lower reaction temperature to 60°C; increase Toluene dilution to reduce local monomer concentration. |

| Solution remains pale; no viscosity increase | Catalyst poisoning or inactive Pd(0) source. | Ensure Pd(PPh3)4 is stored in a glovebox; use freshly purified CuI to avoid Cu(II) contamination. |

| Polymer film is brittle and opaque | High oligomer content disrupting polymer chain entanglement. | Extend the Hexane Soxhlet extraction to 48 hours to thoroughly remove short chains. |

References

-

Title : Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials[1] Source : Science and Technology of Advanced Materials URL :[Link]

-

Title : Synthesis of Poly(phenylene ethynylene) Using an Easily Recyclable Pd-Functionalized Magnetite Nanoparticle Catalyst[2] Source : Macromolecules URL :[Link]

-

Title : Multifunctional π-expanded oligothiophene macrocycles[3] Source : Chemical Communications URL :[Link]

Sources

Application Notes and Protocols: Functionalization of 2-Bromo-4-ethynylthiophene for High-Performance OLED Materials

Abstract

This document provides a comprehensive technical guide for the functionalization of 2-bromo-4-ethynylthiophene, a versatile heterocyclic building block for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. We detail strategic synthetic pathways including Suzuki, Stille, and Sonogashira cross-coupling reactions, as well as thiol-ene click chemistry, to selectively modify the bromo and ethynyl functionalities. This guide is intended for researchers and scientists in materials science and drug development, offering not only step-by-step protocols but also the underlying chemical principles and rationale for procedural choices to empower the design of novel, high-performance organic semiconductors.

Introduction: The Strategic Value of 2-Bromo-4-ethynylthiophene in OLEDs

Thiophene-based organic semiconductors are foundational to the advancement of organic electronics, including OLEDs, due to their excellent charge transport properties and tunable optoelectronics.[1][2] The inherent electronic characteristics of the thiophene ring, combined with the ability to form ordered thin films through π-π stacking, make its derivatives highly suitable for efficient OLED devices.[3]

The subject of this guide, 2-bromo-4-ethynylthiophene, is a particularly valuable building block. It possesses two distinct and orthogonally reactive sites: a C-Br bond at the 2-position and a terminal alkyne at the 4-position. This bifunctionality allows for sequential and selective chemical modifications, providing a powerful platform for constructing complex and precisely engineered π-conjugated systems.[3] The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, for the introduction of aryl or heteroaryl moieties.[4][5] The terminal alkyne is a versatile handle for Sonogashira coupling and "click" chemistry reactions.[6][7] This strategic functionalization enables the fine-tuning of critical material properties for OLED applications, including:

-

LUMO/HOMO Energy Levels: For efficient charge injection and transport.[8]

-

Emission Wavelength: To achieve desired colors from blue to red.[9]

-

Quantum Yield: To maximize the efficiency of light emission.[10]

-

Thermal Stability: For long device lifetimes.[11]

This guide will provide detailed protocols for leveraging these reactions to create novel thiophene-based materials for the next generation of OLEDs.

Synthesis of the Core Building Block: 2-Bromo-4-ethynylthiophene

A reliable and scalable synthesis of the starting material is paramount. While various methods exist for the synthesis of substituted thiophenes, a common approach involves the bromination of a suitable thiophene precursor. For instance, 2-bromothiophene can be synthesized from thiophene using reagents like N-bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidizing agent.[12][13] Subsequent introduction of the ethynyl group can be achieved through reactions like the Sonogashira coupling with a protected acetylene equivalent, followed by deprotection.

A straightforward method for related compounds, such as 2-bromo-4-alkylthiophenes, involves the regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine, achieving high yields.[5]

Functionalization Strategies and Protocols

The true power of 2-bromo-4-ethynylthiophene lies in the ability to selectively address its two reactive sites. This allows for a modular approach to building complex molecular architectures.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The C-Br bond at the 2-position is a prime site for forming new carbon-carbon bonds, extending the π-conjugation of the thiophene core. This is critical for tuning the electronic properties of the final material.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl linkages due to its mild reaction conditions and the commercial availability of a vast library of boronic acids.[14]

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15] The choice of phosphine ligands can significantly impact reaction efficiency.

-

Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[14][16]

-

Solvent: A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water is often used to dissolve both the organic-soluble halide and the water-soluble base and boronic acid.[14][17]

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethynylthiophene with Phenylboronic Acid

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-ethynylthiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[14]

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

3.1.2. Stille Coupling

The Stille coupling offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare. It utilizes organostannanes, which are generally stable to air and moisture.[18][19]

Causality Behind Experimental Choices:

-

Organostannane Reagents: Organotin compounds are air-stable and compatible with a wide range of functional groups.[4][20] However, their toxicity and the difficulty in removing tin byproducts are significant drawbacks.[4]

-

Catalyst System: Similar to Suzuki coupling, palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are employed.[4]

-

Additives: In some cases, additives like copper(I) salts can have a synergistic effect, accelerating the reaction.[18]

Detailed Protocol: Stille Coupling of 2-Bromo-4-ethynylthiophene with Tributyl(phenyl)stannane

-

In a degassed Schlenk flask under an inert atmosphere, dissolve 2-bromo-4-ethynylthiophene (1.0 mmol) and tributyl(phenyl)stannane (1.2 mmol) in anhydrous toluene (10 mL).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Heat the mixture to 100 °C and stir for 2-4 hours under a nitrogen atmosphere.[4]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

To remove tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride (KF).[4]

-

Dilute with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product via silica gel column chromatography.

Reactions at the Ethynyl Group

The terminal alkyne at the 4-position is a gateway to further extending the molecular structure, often after the C-Br position has been functionalized.

3.2.1. Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[21][22] This reaction is instrumental in creating linear, rigid π-conjugated systems, which are highly desirable for OLED materials.

Causality Behind Experimental Choices:

-

Dual Catalyst System: This reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst (typically CuI).[23] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[24]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as a solvent.[22]

-

Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature.[21]

Detailed Protocol: Sonogashira Coupling of a 2-Aryl-4-ethynylthiophene Derivative

-

To a Schlenk flask under an inert atmosphere, add the 2-aryl-4-ethynylthiophene derivative (1.0 mmol), the desired aryl bromide or iodide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Add degassed triethylamine (15 mL) via syringe.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

3.2.2. Thiol-Ene "Click" Chemistry

For applications requiring different linkage types or post-deposition modification, the ethynyl group can participate in "click" reactions. The thiol-ene reaction, in particular, is a highly efficient and orthogonal reaction that can proceed under mild conditions, often initiated by UV light.[7] This can be useful for creating cross-linked films to improve device morphology and stability.

Causality Behind Experimental Choices:

-

Initiator: The reaction is typically initiated by a radical initiator, which can be generated photochemically (UV light) or thermally.

-

Orthogonality: This reaction is highly specific and does not interfere with many other functional groups, making it ideal for late-stage functionalization.[25]

Detailed Protocol: UV-Initiated Thiol-Ene Reaction

-

In a quartz reaction vessel, dissolve the 2-functionalized-4-ethynylthiophene derivative (1.0 mmol) and a desired thiol-containing molecule (1.1 mmol) in a suitable degassed solvent (e.g., THF or acetonitrile).

-

If required, add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

-

Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature, monitoring the reaction progress.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The product can often be purified by simple precipitation or by column chromatography if necessary.

Characterization of Functionalized Thiophene Derivatives

A thorough characterization of the newly synthesized materials is essential to understand their properties and predict their performance in OLED devices.

| Analytical Technique | Purpose | Typical Expected Outcome/Data |